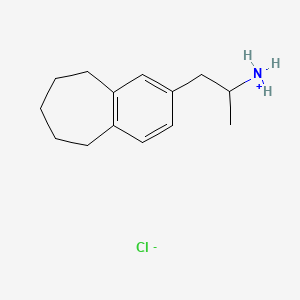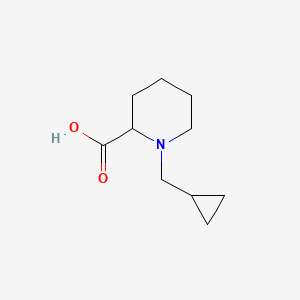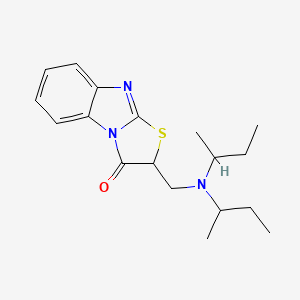
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a suitable acyl chloride.
Introduction of the Trifluoromethoxy Group: This step involves the substitution reaction where a trifluoromethoxy group is introduced into the benzodiazepine core.
Methylation: The compound is then methylated at the nitrogen atom to form the 1-methyl derivative.
Formation of the Bisulfate Salt: Finally, the compound is treated with sulfuric acid to form the bisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and pharmacological properties compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
36961-43-0 |
|---|---|
Molekularformel |
C17H15F3N2O6S |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
hydrogen sulfate;1-methyl-5-phenyl-7-(trifluoromethoxy)-3H-1,4-benzodiazepin-4-ium-2-one |
InChI |
InChI=1S/C17H13F3N2O2.H2O4S/c1-22-14-8-7-12(24-17(18,19)20)9-13(14)16(21-10-15(22)23)11-5-3-2-4-6-11;1-5(2,3)4/h2-9H,10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
UOZGNBFVFUDILK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C[NH+]=C(C2=C1C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


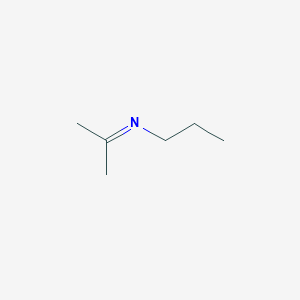
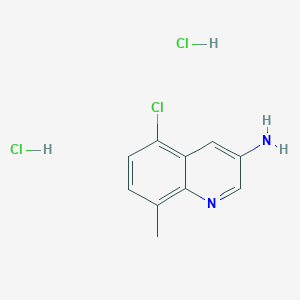
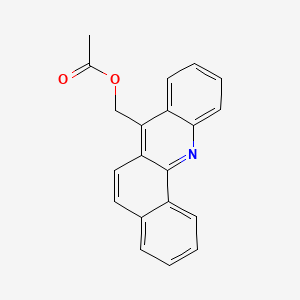
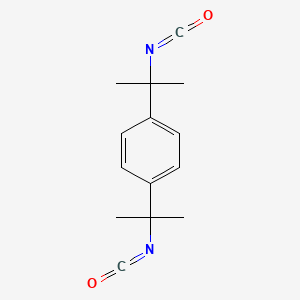
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

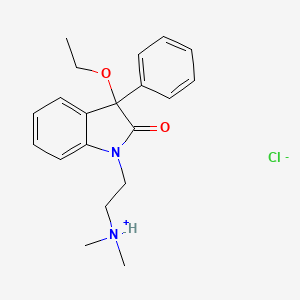
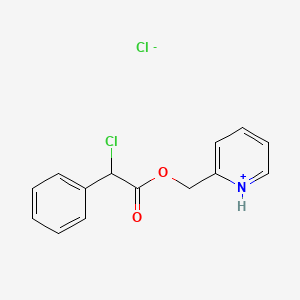

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
